- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
Cas no 91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine)

91374-23-1 structure
Nome do Produto:N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
N.o CAS:91374-23-1
MF:C15H24N2O2
MW:264.363264083862
MDL:MFCD09751331
CID:61506
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine
- (R)-(+)-9-(2-Hydroxypropyl)adenine
- BENZENEETHANAMINE, 2-METHYL-3-NITRO-N,N-DIPROPYL
- N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
- N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
- N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
- 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine (ACI)
-
- MDL: MFCD09751331
- Inchi: 1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3
- Chave InChI: YTNVHUSMDIAWLT-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=C(CCN(CCC)CCC)C=CC=1)=O
Propriedades Computadas
- Massa Exacta: 264.18400
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 8
- Complexidade: 259
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- XLogP3: nothing
- Carga de Superfície: 0
Propriedades Experimentais
- Densidade: 1.029
- Ponto de ebulição: 373.812°C at 760 mmHg
- Ponto de Flash: 179.9°C
- Índice de Refracção: 1.525
- PSA: 49.06000
- LogP: 4.09090
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302;H315;H319;H335
- Declaração de Advertência: P261;P305+P351+P338
- Condição de armazenamento:2-8 °C
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Dados aduaneiros
- CÓDIGO SH:2921199090
- Dados aduaneiros:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D961633-25g |
N,N-Dipropyl-2-methyl-3-nitrophenylethanamine |
91374-23-1 | 97% | 25g |
$800 | 2024-06-05 | |
TRC | D492790-10g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 10g |
$500.00 | 2023-05-18 | ||
TRC | D492790-2.5g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 2.5g |
$ 161.00 | 2023-09-07 | ||
AstaTech | 60184-1/G |
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |
91374-23-1 | 96% | 1g |
$52 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270655-25g |
N-(1-(2-Methyl-3-nitrophenyl)ethyl)-N-propylpropan-1-amine |
91374-23-1 | 98% | 25g |
¥3960.00 | 2024-04-25 | |
A2B Chem LLC | AC94798-1g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |
91374-23-1 | 1g |
$580.00 | 2024-07-18 | ||
A2B Chem LLC | AC94798-5g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |
91374-23-1 | 5g |
$2127.00 | 2024-07-18 | ||
eNovation Chemicals LLC | D518574-5g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |
91374-23-1 | 97% | 5g |
$282 | 2025-02-19 | |
eNovation Chemicals LLC | D518574-5g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |
91374-23-1 | 97% | 5g |
$282 | 2025-02-27 | |
eNovation Chemicals LLC | D518574-25g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |
91374-23-1 | 97% | 25g |
$990 | 2025-02-27 |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Iodine , Sodium borohydride
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
Método de produção 3
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Pyridine
2.1 Solvents: Ethanol , Water
3.1 Reagents: Acetic acid , Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol , Water
3.1 Reagents: Acetic acid , Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
Referência
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonistJournal of Medicinal Chemistry, 1985, 28(10), 1533-6,
Método de produção 4
Condições de reacção
1.1 Reagents: Acetic acid , Toluene Solvents: Water
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
Referência
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonistJournal of Medicinal Chemistry, 1985, 28(10), 1533-6,
Método de produção 5
Condições de reacção
1.1 Reagents: Thionyl chloride
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
Método de produção 6
Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitorsMonatshefte fuer Chemie, 2014, 145(7), 1139-1144,
Método de produção 7
Condições de reacção
1.1 Reagents: Thionyl chloride
2.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Borane Solvents: Tetrahydrofuran
Referência
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonistJournal of Medicinal Chemistry, 1985, 28(10), 1533-6,
Método de produção 8
Condições de reacção
1.1 Solvents: Ethanol , Water
2.1 Reagents: Acetic acid , Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid , Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
Referência
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonistJournal of Medicinal Chemistry, 1985, 28(10), 1533-6,
Método de produção 9
Condições de reacção
1.1 Reagents: Boron trifluoride , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
Referência
- Synthesis of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (ropinirole hydrochloride)Zhongguo Yiyao Gongye Zazhi, 2007, 38(1), 7-8,
Método de produção 10
Condições de reacção
1.1 Reagents: Thionyl chloride
1.2 Reagents: Sodium carbonate Solvents: Toluene , Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.2 Reagents: Sodium carbonate Solvents: Toluene , Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitorsMonatshefte fuer Chemie, 2014, 145(7), 1139-1144,
Método de produção 11
Condições de reacção
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen bromide
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referência
- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Raw materials
- 2-Methyl-3-nitrobenzyl alcohol
- 2-(2-methyl-3-nitrophenyl)acetonitrile
- 2-(3-Nitrophenyl)-N,N-dipropylpropanamide
- 2-(2-methyl-3-nitrophenyl)acetic acid
- 3-Nitro-2-methyl-benzylbromide
- 2-Methyl-3-nitrobenzoic acid
- 2-Methyl-3-nitrobenzyl chloride
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preparation Products
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Literatura Relacionada
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine) Produtos relacionados
- 1206681-16-4(5-Ethynylpyridin-3-ylboronic Acid)
- 2171684-34-5(tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate)
- 2172309-62-3(4-(4-ethoxypyridin-2-yl)benzamide)
- 70416-53-4(5-formylpyridine-3-carbonitrile)
- 74986-81-5(2-Methylthiomorpholine-3-thione)
- 1500893-75-3(2-(5-bromo-2-hydroxyphenyl)ethanimidamide)
- 1889392-50-0((1S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1S)-1-(dimethylamino)ethyl]ferrocene )
- 2228496-49-7(3,4-difluoro-2-methoxyphenyl sulfamate)
- 497072-36-3(N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide)
- 2034430-67-4(N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito